BenchChemオンラインストアへようこそ!

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride

Stereochemical impurity profiling Geometric isomer resolution Pharmaceutical reference standards

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride (CAS 1352804-27-3; molecular formula C₅H₁₀Cl₂N₂; MW 169.05) is a geometrically defined (E)-configured chloro-enamine hydrochloride salt classified as Etoricoxib Impurity 27 HCl. This compound is a process-related impurity arising from the vinamidinium synthetic route to the selective COX-2 inhibitor etoricoxib, a non-steroidal anti-inflammatory drug developed by Merck & Co.

Molecular Formula C5H10Cl2N2
Molecular Weight 169.05 g/mol
Cat. No. B11730581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride
Molecular FormulaC5H10Cl2N2
Molecular Weight169.05 g/mol
Structural Identifiers
SMILESCN(C)C=C(C=N)Cl.Cl
InChIInChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?;
InChIKeyYPJOEDBLDBQMHO-PXJNDEBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride (CAS 1352804-27-3): Identity, Classification, and Procurement Baseline for Etoricoxib Impurity 27 HCl Reference Standard


(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride (CAS 1352804-27-3; molecular formula C₅H₁₀Cl₂N₂; MW 169.05) is a geometrically defined (E)-configured chloro-enamine hydrochloride salt classified as Etoricoxib Impurity 27 HCl . This compound is a process-related impurity arising from the vinamidinium synthetic route to the selective COX-2 inhibitor etoricoxib, a non-steroidal anti-inflammatory drug developed by Merck & Co. for osteoarthritis and rheumatoid arthritis [1]. It is supplied as a pale yellow to light yellow hygroscopic solid (mp >115 °C, dec.) with ≥95% HPLC purity, accompanied by full characterization data (¹H/¹³C NMR, MS, HPLC) compliant with regulatory guidelines for ANDA filings [2]. The compound exists as the defined (E)-geometric isomer, distinguishing it from its (Z)-isomer counterpart, Etoricoxib Impurity 22, and is commercially available from multiple reference standard suppliers in quantities from 10 mg to 1 g .

Why Generic Substitution of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride with In-Class Analogs Compromises Analytical and Regulatory Integrity


Substituting (E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride with its (Z)-geometric isomer (Etoricoxib Impurity 22), the free base form (CAS 1352804-28-4), or the parent vinamidinium hexafluorophosphate salt (CAS 291756-76-8) is analytically and regulatorily unsound because each comparator differs in stereochemistry, salt stoichiometry, molecular weight, chromatographic retention behavior, and spectroscopic signature [1]. The ICH Q3A(R2) guideline mandates that any impurity present above the identification threshold (0.10% for APIs with maximum daily dose ≤ 2 g/day) must be identified and individually specified with a validated, stability-indicating analytical method capable of resolving it from all other process-related impurities and degradation products [2]. The Merck HPLC method development paper (Hartman et al., 2003) demonstrated that successful resolution of thirteen process impurities and three degradation products required extensive optimization of stationary phase, pH, temperature, and mobile phase composition, underscoring that even stereoisomeric impurities cannot be assumed to co-elute or exhibit identical detector response [3]. Procurement of the incorrect isomer or salt form invalidates system suitability, renders impurity profiling non-compliant with pharmacopoeial expectations, and may necessitate repeat method revalidation.

Quantitative Differentiation Evidence: (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride vs. Closest Analogs


E vs. Z Geometric Isomerism: Stereochemical Configuration Determines Separate Impurity Designation in Etoricoxib Impurity Profiling

The target compound bears the (E)-configuration at the C2–C3 chloro-enamine double bond, confirmed by the InChI stereochemical descriptor (InChIKey: YPJOEDBLDBQMHO-PXJNDEBCSA-N), placing the chloro (C2) and imino (C3) substituents on opposite sides of the double bond plane . In contrast, Etoricoxib Impurity 22 is the (Z)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride, with the chloro and imino groups on the same side [1]. These two geometric isomers are designated as separate impurities (Impurity 27 HCl vs. Impurity 22) in etoricoxib impurity catalogs, reflecting their distinct chromatographic retention and NMR spectroscopic signatures [2]. The (E)-isomer has the same molecular formula and molecular weight (C₅H₁₀Cl₂N₂, MW 169.05) as its (Z)-counterpart but differs in the spatial arrangement that governs its interaction with stationary phases and detector response factors.

Stereochemical impurity profiling Geometric isomer resolution Pharmaceutical reference standards

Hydrochloride Salt vs. Free Base: Physicochemical Property Differentiation Affecting Handling, Storage, and Analytical Weighing

The hydrochloride salt (MW 169.05; C₅H₁₀Cl₂N₂) exhibits a melting point >115 °C with decomposition, is a pale yellow to light yellow hygroscopic solid requiring storage at −20 °C under inert atmosphere, and shows slight solubility in DMSO and water [1]. In contrast, the free base (CAS 1352804-28-4) has a molecular weight of 132.59 (C₅H₉ClN₂), representing a mass difference of 36.46 Da (one equivalent of HCl) . This 27.6% mass difference directly affects gravimetric preparation of stock solutions: to achieve the same molar concentration, 27.6% more free base by mass is required compared to the hydrochloride salt. The salt form is chemically stable under recommended storage conditions per GHS classification, whereas the free base lacks the stabilizing protonation of the imino nitrogen .

Salt-form selection Reference standard handling Hygroscopicity and storage conditions

Process-Related Impurity Origin: Synthetic Provenance from the Vinamidinium Route Distinguishes This Impurity from Degradation Products

The target compound derives from the vinamidinium synthetic pathway to etoricoxib, wherein 2-chloro-N,N-dimethylamino trimethinium chloride (CDT-chloride) is formed by reaction of chloroacetic acid with POCl₃ in DMF at 75 °C for 3 h, followed by quenching into aqueous NaPF₆ to give the hexafluorophosphate salt at 85% isolated yield [1]. The 2-chlorovinamidinium salts can be cleanly reduced to the parent vinamidinium salts using HI or PPh₃/pTSA in up to 99% assay yield (55–85% isolated yield after recrystallization) [2]. Incomplete annulation or hydrolytic side reactions during the CDT-chloride/ketosulfone condensation step can generate the (E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine species as a process impurity. The stress degradation study by Goguladinne et al. (2024) confirmed that the major degradation impurity of etoricoxib under oxidative conditions is the N-oxide, not this chloro-enamine — establishing that this impurity is process-related rather than degradation-derived [3].

Process impurity control Vinamidinium chemistry Etoricoxib manufacturing route

Regulatory Reference Standard Purity Specification: ≥95% HPLC Purity with Full Characterization vs. Research-Grade Alternatives

Commercial suppliers of the (E)-isomer hydrochloride salt provide the product at ≥95% HPLC purity with a certificate of analysis (CoA) including ¹H NMR, ¹³C NMR, MS, and HPLC chromatograms, and some suppliers offer ISO 17034-certified reference standards with traceability to pharmacopoeial standards (USP or EP) . The free base form (CAS 1352804-28-4) is primarily listed on chemical databases without the same level of regulatory-grade characterization, and research-grade alternatives typically specify purity as ≥95% without the full suite of structure-confirmatory data required for ANDA submissions . ICH Q3A(R2) establishes the identification threshold at 0.10% for APIs with maximum daily dose ≤ 2 g/day; impurities above this level must be identified and individually controlled, requiring a characterized reference standard of the specific impurity [1]. The etoricoxib USP Medicines Compendium monograph specifies that etoricoxib drug substance contains NLT 98.0% and NMT 102.0%, with individual impurity acceptance criteria enforced through validated HPLC methods [2].

Reference standard qualification ANDA filing requirements ISO 17034 reference materials

Optimal Procurement and Application Scenarios for (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride in Pharmaceutical Development


ANDA Filing: Impurity Reference Standard for Etoricoxib Process-Related Substances HPLC Method Validation

This (E)-configured hydrochloride salt is the definitive reference standard for identifying and quantifying the chloro-enamine process impurity in etoricoxib API manufactured via the vinamidinium route. The validated HPLC method by Hartman et al. (2003) resolved thirteen process impurities and three degradation products using optimized stationary phase, pH, and mobile phase conditions — a separation that requires the correct geometric isomer reference standard for peak identification [1]. The compound's ≥95% purity with full CoA documentation (NMR, MS, HPLC) meets the ICH Q3A(R2) identification threshold requirement of 0.10% for APIs with MDD ≤ 2 g/day [2]. Procurement of this specific isomer ensures that the impurity peak in the HPLC chromatogram can be unequivocally assigned, satisfying system suitability criteria and enabling accurate quantification in batch release testing.

Process Development: Tracking Vinamidinium-Derived Impurity Formation During Etoricoxib Manufacturing Scale-Up

During scale-up of the etoricoxib manufacturing process, the formation of the CDT-chloride intermediate (85% yield from chloroacetic acid + POCl₃ in DMF at 75 °C) and its subsequent annulation with ketosulfone must be monitored for incomplete conversion that generates this chloro-enamine impurity [1]. The compound serves as a process-specific marker for reaction optimization; its presence above the ICH reporting threshold signals inefficiency in the annulation step. Unlike the oxidative degradation impurity (N-oxide), which was confirmed as the major degradant under ICH Q1A(R2) stress conditions by Goguladinne et al. (2024), this impurity is route-specific and requires the correct (E)-isomer reference standard for accurate quantification in in-process control samples [2].

Method Development: HPLC/UPLC System Suitability and Relative Response Factor Determination for Isomer-Specific Quantification

Because the (E)- and (Z)-geometric isomers (Impurity 27 HCl vs. Impurity 22) share identical molecular formula and molecular weight (C₅H₁₀Cl₂N₂, MW 169.05) but exhibit distinct chromatographic retention due to their different spatial arrangements, determining the relative response factor (RRF) for each isomer against the etoricoxib parent peak is essential for accurate quantification [1]. The hydrochloride salt form, with its defined stoichiometry and 27.6% higher molecular weight versus the free base (MW 132.59), provides unambiguous gravimetric preparation of reference solutions, eliminating the uncertainty associated with free-base forms that may have variable salt/protonation stoichiometry [2]. This is critical for method validation parameters including linearity, accuracy, and LOQ determination as described in the Hartman et al. (2003) method.

Quality Control: Batch Release Testing with Pharmacopoeial Traceability for Commercial Etoricoxib Production

For commercial etoricoxib production, the USP Medicines Compendium monograph requires that the drug substance assay between 98.0% and 102.0%, with individual impurity levels controlled according to ICH thresholds [1]. This (E)-isomer hydrochloride reference standard, supplied with ISO 17034 certification and traceability to USP/EP pharmacopoeial standards by qualified vendors, enables QC laboratories to demonstrate method equivalence across different manufacturing sites and regulatory jurisdictions [2]. The compound's hygroscopic nature and decomposition above 115 °C necessitate controlled storage at −20 °C under inert atmosphere, which must be factored into laboratory SOPs for reference standard handling and inventory management [3].

Quote Request

Request a Quote for (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.